Methyl 2-bromo-3-methyl-5-nitrobenzoate
Description
Methyl 2-bromo-3-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by a bromo (-Br), methyl (-CH₃), and nitro (-NO₂) group on the aromatic ring. The methyl ester functional group (-COOCH₃) at the 1-position completes the structure. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
methyl 2-bromo-3-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFUNHBKKVOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277989 | |
| Record name | Methyl 2-bromo-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-93-9 | |
| Record name | Methyl 2-bromo-3-methyl-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-methyl-5-nitrobenzoate typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-methyl-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone.
Reduction: Reagents like tin(II) chloride in hydrochloric acid.
Oxidation: Reagents such as potassium permanganate in acidic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 2-bromo-3-methyl-5-aminobenzoate.
Oxidation: Formation of Methyl 2-bromo-3-carboxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 2-bromo-3-methyl-5-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₉H₈BrNO₄ | 290.08 | -Br, -CH₃, -NO₂ | ~300 (decomposes) | High electrophilicity; prone to NAS |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | C₁₀H₁₂BrNO₂ | 258.12 | -Br, -CH₃, -NH₂ | ~280 | Moderate reactivity; base-sensitive |
| Methyl salicylate | C₈H₈O₃ | 152.15 | -OH | 222 | Low volatility; H-bonding dominant |
Table 2: Substituent Effects on Reactivity
Research Findings
- Synthetic Challenges : The nitro group in this compound complicates Friedel-Crafts alkylation due to deactivation of the aromatic ring, requiring harsh conditions or directing groups .
- Environmental Behavior : Brominated nitroaromatics like the target compound may exhibit persistence in soil, contrasting with hydrolytically labile esters like methyl salicylate .
Biological Activity
Methyl 2-bromo-3-methyl-5-nitrobenzoate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrNO4. It features a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. The presence of these functional groups significantly influences its reactivity and biological interactions.
Target of Action : this compound is known to interact with various biological molecules, potentially influencing cellular pathways.
Mode of Action : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. The bromine atom can participate in nucleophilic substitution reactions, further modifying the compound's activity.
Biochemical Pathways : This compound is involved in several biochemical pathways, including those related to cell signaling and gene expression modulation. Its interactions can influence various cellular processes, potentially leading to therapeutic effects.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings on Biological Activity
Applications in Medicinal Chemistry
This compound is being investigated as a potential lead compound in drug development:
- Synthesis of Derivatives : Its structure allows for modifications that could enhance potency or selectivity against specific targets.
- Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and optimize formulations for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
